

# Technical Guide: (Z)-3-Penten-1-yne (CAS: 1574-40-9)

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## Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

Cat. No.: B151741

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## Abstract

(Z)-3-Penten-1-yne, a terminal enyne with defined cis-stereochemistry, represents a versatile building block in organic synthesis. Its unique structure, featuring both a reactive alkyne and a Z-configured alkene, allows for diverse and stereospecific chemical transformations. This document provides a comprehensive overview of its physicochemical properties, proposed synthetic methodologies, characteristic reactivity, and potential, albeit underexplored, relevance in the context of medicinal chemistry and drug development. While specific biological data for this compound is limited, the known reactivity of the enyne and terminal alkyne functionalities suggests potential applications as a chemical probe or a precursor to more complex bioactive molecules.

## Chemical Identity and Physicochemical Properties

(Z)-3-Penten-1-yne is a five-carbon hydrocarbon featuring a terminal triple bond at position 1 and a cis-double bond between carbons 3 and 4.<sup>[1][2]</sup> Its fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of (Z)-3-Penten-1-yne

Property	Value	Source(s)
CAS Number	<b>1574-40-9</b>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	66.10 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	(Z)-pent-3-en-1-yne	<a href="#">[2]</a>
Synonyms	cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not specified; likely a volatile liquid	N/A
Boiling Point	44.6 °C (estimated)	N/A
Melting Point	-113 °C (estimated)	N/A
Density	0.7385 g/cm <sup>3</sup> (estimated)	N/A

| XLogP3-AA | 1.6 |[\[2\]](#) |

## Synthesis and Experimental Protocols

The stereoselective synthesis of (Z)-enyne is a well-established field in organic chemistry. While a specific protocol dedicated solely to (Z)-3-penten-1-yne is not prominently available, its synthesis can be achieved through established modern catalytic methods that favor the formation of Z-isomers. One such powerful and contemporary method involves the nickel-catalyzed intermolecular cross-alkylalkynylation.

## Proposed Experimental Protocol: Ni-Catalyzed Stereoselective Synthesis

This protocol is adapted from general methodologies for the Z-selective synthesis of 1,3-enynes.[\[5\]](#) It involves the coupling of a terminal alkyne with an unsaturated carbonyl compound in the presence of a nickel catalyst.

Objective: To synthesize (Z)-3-Penten-1-yne via a stereoselective nickel-catalyzed reaction.

**Materials:**

- Propyne (or a suitable propyne surrogate)
- Acetaldehyde
- Nickel(II) acetylacetone  $[\text{Ni}(\text{acac})_2]$
- Tricyclohexylphosphine ( $\text{PCy}_3$ )
- Diisobutylaluminium hydride (DIBAL-H)
- Anhydrous Tetrahydrofuran (THF)
- Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
- Standard work-up and purification supplies (silica gel, solvents for chromatography)

**Methodology:**

- Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with  $\text{Ni}(\text{acac})_2$  (5 mol%) and  $\text{PCy}_3$  (10 mol%). Anhydrous THF is added, and the mixture is stirred to form the catalyst complex.
- Reaction Assembly: To the stirred catalyst solution at room temperature, acetaldehyde (1.2 equivalents) is added, followed by the slow, dropwise addition of DIBAL-H (2.5 equivalents).
- Substrate Addition: Propyne gas is bubbled through the solution (or a suitable propyne source is added, 1.0 equivalent) at 0 °C.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C, followed by an aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form.

- Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure (Z)-3-penten-1-yne.

## Spectroscopic Characterization

Detailed, experimentally-derived spectroscopic data such as  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for (Z)-3-penten-1-yne are not readily available in peer-reviewed literature. However, data can be predicted using computational methods or found in spectral databases. The NIST Chemistry WebBook lists the availability of mass spectrometry and microwave spectroscopy data for this compound.<sup>[4]</sup>

Table 2: Predicted and Database Spectroscopic Data

Spectrum Type	Key Features	Source(s)
Mass Spec (EI)	<b>Molecular Ion (<math>\text{M}^+</math>): <math>\text{m/z} = 66</math>.</b> Key fragments would arise from loss of $\text{H}$ , $\text{CH}_3$ .	[6]
$^1\text{H}$ NMR (Predicted)	Complex multiplets for vinyl protons, a doublet for the methyl group, and a singlet/triplet for the acetylenic proton. The cis-coupling constant ( $J$ ) between vinyl protons is expected to be in the range of 7-12 Hz.	N/A
$^{13}\text{C}$ NMR (Predicted)	Signals expected for two sp-hybridized carbons (alkyne) and two sp <sup>2</sup> -hybridized carbons (alkene), plus one sp <sup>3</sup> -hybridized carbon (methyl).	N/A

| Infrared (IR) | Characteristic absorptions expected for  $\equiv\text{C-H}$  stretch ( $\sim 3300 \text{ cm}^{-1}$ ),  $\text{C}\equiv\text{C}$  stretch ( $\sim 2100 \text{ cm}^{-1}$ ),  $\text{C}=\text{C}$  stretch ( $\sim 1650 \text{ cm}^{-1}$ ), and Z-alkene C-H bend ( $\sim 700 \text{ cm}^{-1}$ ). | N/A |

## Reactivity and Synthetic Applications

The dual functionality of (Z)-3-penten-1-yne makes it a valuable synthon. The terminal alkyne and the Z-alkene can react independently or in concert, providing access to a wide range of molecular architectures.

### Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile. This allows for:

- Coupling Reactions: Participation in Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex enynes or diynes.[7]
- Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form propargyl alcohols.
- Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, a cornerstone of bioorthogonal chemistry.[8]

### Reactions of the Z-Alkene

The cis-double bond can undergo a variety of addition reactions, often with stereochemical implications:

- Hydrogenation: Selective reduction of the double bond can be achieved using specific catalysts, preserving the alkyne. Conversely, catalysts like Lindlar's catalyst can reduce the alkyne to a Z-alkene, forming a (Z,Z)-diene.
- Halogenation and Dihydroxylation: Addition of electrophiles like  $\text{Br}_2$  or dihydroxylating agents (e.g.,  $\text{OsO}_4$ ) across the double bond.
- Cycloaddition Reactions: The alkene can act as the  $2\pi$  component in [3+2] and [4+2] (Diels-Alder) cycloadditions, leading to the formation of five- and six-membered rings, respectively.

Caption: Proposed synthesis of (Z)-3-Penten-1-yne.

## Relevance in Drug Development and Biological Activity

Direct studies on the biological activity or toxicity of (Z)-3-penten-1-yne are not available in the current literature. However, its structural motifs are relevant to drug development and chemical biology.

- **Cytotoxicity of Terminal Alkynes:** While simple hydrocarbons generally have low toxicity, some studies have shown that more complex molecules containing terminal alkyne functionalities can exhibit significant cytotoxic activity. For example, certain 6-alkynylpurines have shown cytotoxicity comparable to known anticancer drugs.<sup>[9]</sup> This suggests that while (Z)-3-penten-1-yne itself is not expected to be a potent drug, it can serve as a valuable starting material for the synthesis of potentially bioactive compounds.
- **Bioorthogonal Chemistry:** The terminal alkyne is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a biological system without interfering with native biochemical processes.<sup>[7]</sup> This makes (Z)-3-penten-1-yne a potential tool for chemical biologists, for example, in the synthesis of probes to label and track biomolecules in living cells.
- **Enyne Natural Products:** The enyne functional group is present in numerous natural products that exhibit a range of biological activities, including anti-inflammatory and antibiotic effects.<sup>[10][11]</sup> This highlights the importance of the enyne scaffold in molecular design for drug discovery.

Caption: Key reactive sites of (Z)-3-Penten-1-yne.

## Conclusion and Future Outlook

(Z)-3-Penten-1-yne is a simple yet synthetically potent molecule. While its physicochemical properties are reasonably well-documented in databases, there is a notable lack of specific, published experimental data regarding its synthesis, detailed spectroscopic characterization, and biological activity. The primary value of this compound lies in its potential as a stereochemically-defined building block. The presence of two distinct and highly reactive

functional groups allows for a wide array of subsequent chemical transformations. For researchers in drug discovery, its most immediate application is likely as a starting material for the synthesis of more complex target molecules or as a fragment for incorporation into larger scaffolds. Future work should focus on publishing detailed, reproducible synthetic protocols and thorough spectroscopic characterization to make this versatile building block more accessible to the scientific community. Furthermore, toxicological and biological screening, even if preliminary, would provide a valuable baseline for its potential use in medicinal chemistry and chemical biology applications.

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